N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a 3,4-dihydroquinoline moiety and an oxadiazole ring, makes it an interesting subject for research and development.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive agent with antibacterial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of 3,4-Dihydroquinolin-1(2H)-one: The synthesis begins with the preparation of 3,4-dihydroquinolin-1(2H)-one via the reduction of quinoline using hydrogen and a palladium catalyst.
Formation of Oxadiazole Ring: The oxadiazole ring is synthesized through the reaction of a thiosemicarbazide with an acyl chloride, followed by cyclization.
Linking the Quinoline and Oxadiazole Moieties: The 3,4-dihydroquinolin-1(2H)-one is reacted with 2-chloroacetyl chloride to form an intermediate, which is then reacted with the oxadiazole derivative under basic conditions.
Introduction of the Difluorobenzamide Group: Finally, the difluorobenzamide group is introduced via an amide coupling reaction using appropriate coupling agents such as EDCI or HATU.
Industrial Production Methods: The industrial production methods for this compound typically involve optimization of the laboratory-scale synthetic route for large-scale production. This includes the use of continuous flow reactors, scalable solvents, and high-throughput screening of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to convert the oxadiazole ring into other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzamide moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding acids and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted quinoline or benzamide derivatives.
Hydrolysis: Formation of corresponding acids and amines.
Comparaison Avec Des Composés Similaires
N-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2,6-difluorobenzamide: Similar but without the oxadiazole ring.
N-((5-(2-Oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide: Similar but without the quinoline moiety.
The presence of both the quinoline and oxadiazole rings in N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide enhances its potential for diverse applications and unique reactivity profiles, making it a valuable compound in scientific research.
Propriétés
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c22-14-7-3-8-15(23)19(14)20(29)24-11-17-25-26-21(30-17)31-12-18(28)27-10-4-6-13-5-1-2-9-16(13)27/h1-3,5,7-9H,4,6,10-12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCNIAJQSNEWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.